molecular formula C10H4Cl4FN B1356004 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline CAS No. 927800-47-3

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline

Cat. No. B1356004
M. Wt: 298.9 g/mol
InChI Key: QQZORGMGEWUHTQ-UHFFFAOYSA-N
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Description

“4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is a research chemical . It is a fluorinated building block and is non-combustible .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is represented by the SMILES string Fc1ccc2nc(cc(Cl)c2c1)C(Cl)(Cl)Cl . The molecular formula is C10H4Cl4FN and the molecular weight is 298.96 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 249.59 g/mol . The computed properties include a XLogP3-AA of 3.8, a topological polar surface area of 12.9 Ų, and a complexity of 258 .

Scientific Research Applications

Synthesis and Anticancer Activity

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline derivatives have been utilized in the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds, synthesized using microwave irradiation and conventional heating methods, demonstrated significant anticancer activity against various carcinoma cell lines. The apoptotic DNA fragmentation studies confirmed the induction of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Synthesis of Fluoroalkoxy Butadienes

The compound has also been used in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are obtained through a reaction involving 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. These dienes undergo smooth 4 + 2 cycloaddition reactions, indicating their potential utility in organic synthesis (Patrick, Rogers, & Gorrell, 2002).

Synthesis and Antimicrobial Screening

This chemical is also used in synthesizing 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. These compounds, generated via Sonogashira cross-coupling reaction, were tested for antimicrobial activity but did not produce significant results at various concentrations (Bonacorso et al., 2018).

Synthesis of Oxadiazole-Thiols and Their Biological Evaluation

Derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline have been synthesized as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. These compounds were tested for their antimicrobial activity, showcasing their potential as biodynamic agents (Faldu et al., 2014).

Fluorophores in Biochemistry and Medicine

Some derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. Their properties as potential antioxidants and radioprotectors are also of interest (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It is non-combustible and is considered a toxic hazardous material or a hazardous material causing chronic effects .

properties

IUPAC Name

4-chloro-6-fluoro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4FN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZORGMGEWUHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588859
Record name 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline

CAS RN

927800-47-3
Record name 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-47-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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